molecular formula C12H17NO3 B5753723 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B5753723
M. Wt: 223.27 g/mol
InChI Key: YDAZXLJFURGUCD-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has gained popularity in recent years due to its potency and potential for abuse. This compound was first synthesized in the 1960s and has since been used in scientific research to study the opioid receptors in the brain and their role in pain management.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide is similar to that of other opioids. This compound binds to the mu-opioid receptor in the brain, which results in the inhibition of neurotransmitter release and the activation of the reward pathway. This leads to the analgesic and euphoric effects associated with opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide are similar to those of other opioids. This compound has been found to be highly potent, with an analgesic potency that is approximately 5-10 times greater than that of morphine. Additionally, this compound has been found to have a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide in lab experiments is its high potency. This allows researchers to use smaller amounts of the compound, which can be beneficial in terms of cost and safety. However, one limitation of using this compound is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used and stored safely.

Future Directions

There are several future directions for research on 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of new opioid drugs that have a lower potential for abuse and dependence. Additionally, researchers may investigate the use of this compound in the treatment of chronic pain and other conditions that are currently managed with opioids. Finally, further research may be conducted to better understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-(2-hydroxyethyl)morpholine to form N-[2-(4-methoxyphenyl)ethyl]morpholine. Finally, this compound is acetylated with 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamidel chloride to form 2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide has been used in scientific research to study the opioid receptors in the brain and their role in pain management. This compound has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

properties

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-9-12(14)13-8-7-10-3-5-11(16-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAZXLJFURGUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide

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